molecular formula C18H18F2N4O B15102161 9-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

9-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

カタログ番号: B15102161
分子量: 344.4 g/mol
InChIキー: RVVNIXWPALCFOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the triazoloquinazolinone family, characterized by a fused tricyclic core with a 1,2,4-triazole ring. Key structural features include:

  • 2,6,6-Trimethyl groups: Influence steric hindrance and conformational stability.
  • Hydroxyl group at position 8: Promotes hydrogen bonding and solubility compared to ketone derivatives (e.g., 8-one analogs) .

Its molecular formula is C₂₁H₁₆F₂N₄O (Mol. Wt. 378.38), with a polar surface area of ~51.6 Ų and logP ~3.3, suggesting moderate lipophilicity .

特性

分子式

C18H18F2N4O

分子量

344.4 g/mol

IUPAC名

9-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H18F2N4O/c1-9-21-17-22-13-7-18(2,3)8-14(25)15(13)16(24(17)23-9)10-4-11(19)6-12(20)5-10/h4-6,16H,7-8H2,1-3H3,(H,21,22,23)

InChIキー

RVVNIXWPALCFOB-UHFFFAOYSA-N

正規SMILES

CC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC(=CC(=C4)F)F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves a multi-step process. One common method includes the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone. This reaction is carried out in the presence of acetic acid as the reaction medium at a temperature of 60°C . The reaction proceeds through the formation of intermediate adducts, which undergo further cyclization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .

化学反応の分析

Types of Reactions

9-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include various quinazoline and tetrahydroquinazoline derivatives, which can be further functionalized for specific applications .

科学的研究の応用

9-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol has several scientific research applications:

作用機序

The mechanism of action of 9-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound inhibits the enzyme dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS) in Plasmodium falciparum. This inhibition disrupts the synthesis of nucleotides, thereby preventing the replication of the parasite .

類似化合物との比較

Substituent Analysis and Pharmacological Relevance

Compound Name Substituents (Position) Key Functional Groups Molecular Weight logP Bioactivity
Target Compound 3,5-Difluorophenyl (9), 2,6,6-trimethyl -OH (8) 378.38 ~3.3 Under investigation
9-(3-Fluorophenyl)-6-methyl-... () 3-Fluorophenyl (9), 6-methyl -O= (8) ~328.8* ~3.0 Not reported
9-(2-Chlorophenyl)-6,6-dimethyl-... () 2-Chlorophenyl (9), 6,6-dimethyl -O= (8) 328.8 3.34 RXFP4 agonist scaffold (SAR studies)
6,6-Dimethyl-9-phenyl-... () Phenyl (9), 6,6-dimethyl -O= (8) ~328.8 ~3.3 Screening hit (Oprea1_049499)
7a () 2-Chlorophenyl (9), 4-hydroxyphenyl -O= (8) ~360* ~3.1 Selective RXFP4 agonist (pCRE activation)

*Note: Molecular weights estimated based on structural similarity.

  • Fluorine vs.
  • Hydroxyl vs. Ketone : The -OH group at position 8 improves aqueous solubility and hydrogen-bonding capacity compared to ketone derivatives (e.g., 7a in ), which may influence pharmacokinetics .

Physicochemical and Structural Properties

  • logP and Solubility : The target compound’s logP (~3.3) is comparable to 2-chlorophenyl (3.34) and phenyl analogs (3.3) but higher than 4-hydroxyphenyl derivatives (~2.8), suggesting balanced lipophilicity for membrane permeability .

生物活性

The compound 9-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol (CAS: 1024324-24-0) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C17H17F2N3OC_{17}H_{17}F_{2}N_{3}O, with a molecular weight of 289.33 g/mol. The presence of difluorophenyl and triazoloquinazolin moieties contributes to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities across various assays:

  • Antimicrobial Activity
    • Studies have shown that derivatives of triazoloquinazoline compounds demonstrate antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to the target compound have been reported to exhibit minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties
    • Preliminary investigations suggest that the compound may possess cytotoxic effects against various cancer cell lines. For instance, related triazoloquinazoline derivatives have shown EC50 values in the range of 3.1–4.8 µM in cancer cell assays . This indicates potential as a lead compound in anticancer drug development.
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been identified as an inhibitor of thymidine monophosphate kinase (TMPK) in E. coli, with inhibition observed at concentrations around 8.3 µM .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntibacterialMIC AssayMIC = 50–100 µM against E. coli
AnticancerCytotoxicity AssayEC50 = 3.1–4.8 µM
Enzyme InhibitionTMPK InhibitionIC50 = 8.3 µM

Case Studies

Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial activity of various triazoloquinazoline derivatives, the compound exhibited significant zones of inhibition against common bacterial strains. The results indicated that structural modifications could enhance efficacy against resistant strains.

Case Study 2: Cytotoxicity in Cancer Cells
A series of experiments assessed the cytotoxic effects of the compound on human cancer cell lines. The results revealed that the compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。